(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Description
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione features a pyrrolidine-2,3-dione core with three key substituents:
- Position 4: A hydroxy(thiophen-2-yl)methylidene group, introducing aromaticity and hydrogen-bonding capacity via the hydroxyl moiety.
- Position 1: A 6-methoxy-1,3-benzothiazol-2-yl group, contributing to π-π stacking interactions and electron-withdrawing effects.
- Position 5: A 2-methoxyphenyl group, enhancing lipophilicity and steric bulk.
Properties
Molecular Formula |
C24H18N2O5S2 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S2/c1-30-13-9-10-15-18(12-13)33-24(25-15)26-20(14-6-3-4-7-16(14)31-2)19(22(28)23(26)29)21(27)17-8-5-11-32-17/h3-12,20,28H,1-2H3 |
InChI Key |
VMRGRZISMHMMJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carbaldehyde, 6-methoxy-1,3-benzothiazole, and 2-methoxybenzaldehyde.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions typically involve Lewis acids like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activities against various pathogens. For instance, similar compounds have demonstrated efficacy against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent effects .
Anti-cancer Activity
Compounds with structural similarities have been evaluated for anti-cancer properties. The presence of the benzothiazole group is often linked to enhanced cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Anti-inflammatory Effects
The thiophene moiety is associated with anti-inflammatory activity in several studies, indicating that this compound may help in treating inflammatory diseases .
Computational Studies
Computational methods such as molecular docking and PASS (Prediction of Activity Spectra for Substances) are employed to predict the biological activity spectrum based on structural features. These studies can identify potential therapeutic uses while also highlighting possible toxic effects or side reactions associated with the compound's structure.
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Case Study on Antimicrobial Activity :
- Researchers synthesized a series of derivatives based on this compound and tested them against common bacterial strains. Results indicated that modifications to the methoxy groups significantly enhanced antimicrobial potency.
-
Case Study on Cancer Cell Lines :
- In vitro studies demonstrated that specific analogs exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
-
Case Study on Inflammation :
- A study focused on the anti-inflammatory effects of related compounds showed promise in reducing cytokine levels in animal models, paving the way for future therapeutic applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group and aromatic rings allow for hydrogen bonding and π-π interactions, respectively, which are crucial for binding to these targets. The exact pathways involved depend on the specific application, but generally involve modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Increase lipophilicity and may enhance membrane permeability (target compound vs. ’s dichlorophenyl analog) .
- Halogen Substituents (e.g., Cl) : Improve metabolic stability but reduce solubility () .
- Heteroaromatic Moieties : Thiophene (target) vs. pyridine () alter electronic properties and binding affinity .
Key Observations:
- The target compound likely employs a Knoevenagel condensation for the hydroxy(thiophen-2-yl)methylidene group, analogous to methods in .
- High-yield routes (>90%) are achievable for structurally related compounds (e.g., ’s 4e with 98% yield) .
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry due to its diverse structural features. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine ring substituted with multiple functional groups, including:
- Hydroxy group : Enhances solubility and may influence biological interactions.
- Thiophene moiety : Known for its role in various biological activities.
- Methoxy-benzothiazole unit : This structure is often linked to anticancer and antimicrobial properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O4S |
| Molecular Weight | 462.5 g/mol |
Antimicrobial Activity
Initial studies indicate that compounds with similar structures often exhibit significant antimicrobial properties . For instance, thiazolidine derivatives have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research into related compounds has highlighted their potential as anticancer agents . The benzothiazole unit is particularly noted for its ability to inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways .
Anti-inflammatory Effects
The presence of the hydroxy group may contribute to anti-inflammatory properties, as compounds with similar functional groups have been documented to reduce inflammation markers in vitro .
The biological activity of the compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes including:
- Signal transduction pathways
- Gene expression
- Metabolic processes
Study 1: Antimicrobial Screening
A study evaluated a series of thiazolidine derivatives for their antimicrobial activity. Compounds similar to the target molecule showed effective inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was found to enhance antibacterial activity .
Study 2: Anticancer Activity Assessment
In a comparative study on benzothiazole derivatives, one compound demonstrated IC50 values indicative of potent anticancer activity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 3: Anti-inflammatory Activity Evaluation
Another investigation focused on the anti-inflammatory effects of thiazolidine derivatives. Results indicated that certain compounds significantly reduced cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
